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CAS No.: 149029-89-0
Cat. No.: B132475

Get Quote

Executive Summary

2-Fluoro-5-hydroxyphenylacetic acid (CAS 149029-89-0) is a specialized fluorinated
aromatic scaffold used increasingly in the synthesis of PARP inhibitors (e.g., Olaparib analogs),
PPAR agonists, and 5-HT receptor ligands.[1][2] Its unique substitution pattern—combining an
ortho-fluorine (electronic modulation) with a meta-hydroxyl group (H-bond donor)—offers
distinct pharmacodynamic advantages over non-fluorinated or para-substituted analogs.

However, the synthesis of this scaffold often yields positional isomers (e.g., 4-fluoro or 3-
hydroxy variants) that are difficult to separate. This guide provides a technical comparison of 2-
Fluoro-5-hydroxyphenylacetic acid against its closest structural analogs, detailing the
specific NMR, HPLC, and MS signatures required for unequivocal identification.

Chemical Profile & Structural Context
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Comparative Analytical Characterization

The primary challenge in deploying 2-Fluoro-5-hydroxyphenylacetic acid is distinguishing it
from regioisomers generated during electrophilic aromatic substitution or hydroxylation
reactions.

A. Nuclear Magnetic Resonance (NMR) Signatures

The presence of Fluorine-19 (

F, spin 1/2) introduces characteristic coupling constants (
) that act as a "fingerprint" for the substitution pattern.

e 1H NMR (DMSO-d6, 400 MHz) Expectations:
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o 2-Fluoro-5-hydroxy (Target):

= H3 (Proton between F and H4): Appears as a distinct doublet of doublets (dd). It
couples strongly with the ortho-Fluorine (

Hz) and meta-Proton H4 (
Hz).

» H6 (Proton ortho to acetic acid): Appears as a doublet (d) or singlet, showing minimal F-
coupling compared to H3.

» Methylene (-CH

-): Often appears as a doublet (

Hz) due to long-range coupling with the ortho-Fluorine. This is a diagnostic feature
absent in 3- and 4-fluoro isomers where F is distant.

o |somer Differentiation:

» 4-Fluoro isomer: The methylene protons typically appear as a singlet (F is too far to
couple).

» Non-fluorinated: Simple aromatic multiplet; no F-coupling.
e 19F NMR (Decoupled):
o 2-Fluoro: Shift typically around -115 to -120 ppm.

o 4-Fluoro: Shift typically upfield, around -125 to -130 ppm.

B. HPLC Separation Profile

Separating the 2-fluoro-5-hydroxy isomer from the 4-fluoro-3-hydroxy byproduct requires
specific stationary phase considerations due to their similar polarity.

e Column Choice: C18 columns with high carbon load or Phenyl-Hexyl columns (for

selectivity).
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» Mobile Phase: Acidified water (0.1% Formic Acid) is critical to keep the carboxylic acid
protonated, maximizing interaction with the stationary phase.

e Elution Order (Reverse Phase):
o 3-Hydroxyphenylacetic acid: Elutes first (most polar, lacks F).

o 2-Fluoro-5-hydroxyphenylacetic acid: Elutes second (Ortho-F creates a dipole moment

distinct from Para-F).

o 4-Fluoro-2-hydroxyphenylacetic acid: Elutes last (Intramolecular H-bond between 2-OH
and COOH increases effective lipophilicity).

Experimental Protocol: Quality Control Workflow

Objective: Confirm identity and purity of 2-Fluoro-5-hydroxyphenylacetic acid lot.
Reagents:
o Acetonitrile (HPLC Grade)
e Formic Acid (98%)
e Deuterated DMSO (DMSO-d6)
Step-by-Step Methodology:
o Sample Preparation (HPLC):
o Dissolve 5 mg of sample in 1 mL of 50:50 Water:Acetonitrile.
o Filter through a 0.22
m PTFE syringe filter.
o Chromatographic Conditions:

o System: Agilent 1200 or equivalent.
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o Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5
m).
o Gradient: 5% B to 95% B over 20 min (A: 0.1% Formic Acid in Water; B: Acetonitrile).

o Detection: UV at 210 nm (COOH absorption) and 280 nm (Phenol absorption).

 Structural Validation (NMR):
o Dissolve 10 mg in 0.6 mL DMSO-d6.
o Acquire

(16 scans) and
(32 scans).

o Pass Criteria: Observation of methylene doublet at

ppm (

Hz).
e Mass Spectrometry:
o Direct infusion ESI (Negative Mode).
o Target lon: [M-H]

=169.03 m/z.

Decision Logic for Isomer Identification

The following diagram outlines the logical flow for distinguishing the target compound from
common impurities.
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Caption: Analytical decision tree for confirming 2-Fluoro-5-hydroxyphenylacetic acid identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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